N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
描述
N-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic framework. Its structure integrates a dihydrobenzo[1,4]dioxine sulfonamide core, a piperidine moiety, and a 1-methylindoline group. This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to sulfonamide-based enzyme inhibitors or receptor modulators.
属性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-26-12-9-19-15-18(5-7-21(19)26)22(27-10-3-2-4-11-27)17-25-32(28,29)20-6-8-23-24(16-20)31-14-13-30-23/h5-8,15-16,22,25H,2-4,9-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOISNUABYOTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Below is a comparative analysis based on structural and pharmacological features inferred from the evidence and general chemical knowledge:
Structural Comparison
Limitations of Available Evidence
The absence of direct data on the target compound or its structural analogs in the provided evidence precludes a robust comparative analysis.
常见问题
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis requires multi-step optimization, including:
- Nucleophilic substitutions (e.g., sulfonamide coupling) under basic conditions (NaOH or triethylamine) to ensure efficient bond formation .
- Solvent selection (e.g., DMF or DCM) to balance reactivity and solubility of intermediates .
- Temperature control (room temp to reflux) to minimize side reactions and improve regioselectivity .
- Purification strategies (e.g., column chromatography or recrystallization) to isolate high-purity products .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for absolute configuration determination, particularly for chiral centers .
- HPLC to assess purity (>95% recommended for biological assays) .
Q. What are common stability challenges during storage, and how to mitigate them?
- Methodological Answer : Stability issues arise from:
- Hydrolysis of sulfonamide groups in humid environments. Store under inert gas (N₂/Ar) at -20°C .
- Oxidation of dihydrobenzo[d]oxazine rings . Use antioxidants (e.g., BHT) in lyophilized formulations .
- Photodegradation . Protect from light using amber vials and conduct accelerated stability studies under ICH guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Optimize using gradient reactors to identify ideal ranges for exothermic steps .
- Catalyst loading : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Solvent polarity : Test mixed solvents (e.g., THF/H₂O) to enhance solubility of hydrophobic intermediates .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Address discrepancies via:
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
- Protein binding assays : Assess plasma protein binding (e.g., using equilibrium dialysis) to explain reduced free drug concentrations .
- Dose-response recalibration : Adjust dosing regimens in animal models to match in vitro IC₅₀ values .
Q. How to conduct SAR studies to identify critical functional groups?
- Methodological Answer : Implement a three-tier SAR approach :
- Core scaffold modifications : Synthesize analogs with variations in the indoline or piperidine rings to assess target binding .
- Functional group replacements : Substitute sulfonamide with carboxamide or urea groups to evaluate potency changes .
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., kinase domains) .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .
Q. How to integrate computational chemistry into target engagement studies?
- Methodological Answer : Combine molecular dynamics (MD) and experimental validation :
- Docking simulations : Identify putative binding pockets using Glide or GOLD .
- MD trajectory analysis : Simulate ligand-receptor interactions over 100+ ns to assess stability of binding poses .
- Alanine scanning mutagenesis : Validate computational predictions by mutating key residues and measuring ΔIC₅₀ .
- SPR/Biacore : Quantify binding kinetics (kₐₙ/kₒff) to correlate with docking scores .
Data Contradiction Analysis
- Example : Conflicting solubility data in DMSO (e.g., 10 mM vs. 5 mM reports).
- Resolution :
Replicate experiments using standardized DMSO lot numbers (hygroscopicity varies).
Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
Validate with alternative solvents (e.g., DMA or NMP) for comparison .
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